Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a compound that incorporates a thiophene species . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M] + at m/z = 461 (6%), corresponding to the molecular formula (C 24 H 31 NO 6 S) .Chemical Reactions Analysis
The reactivity of enaminones, which are part of the compound, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Scientific Research Applications
Synthesis of Pyrimidine Derivatives
This compound could be used in the synthesis of novel bioactive pyrimidine derivatives with medicinal applications . Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry .
Microwave Irradiation Synthesis
The compound can be synthesized under microwave irradiation . This method of synthesis could potentially offer advantages such as reduced reaction times and improved yields .
Anti-Influenza A Virus Activity
Benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo-[5,1-c][1,2,4]triazine derivatives, which can be synthesized from this compound, have shown remarkable antiavian influenza virus activity .
Antimicrobial Activity
Thiophene derivatives derived from this compound could potentially have antimicrobial activity . However, more research is needed to confirm this application.
Synthesis of Novel Heterocycles
The compound could be used in the synthesis of novel heterocycles . Heterocycles are a class of compounds that have wide applications in medicinal chemistry and drug discovery .
Potential Use in Drug Design
Given the biological activities of pyrimidines and the structural similarity of this compound to several drugs and biologically active compounds, it could potentially be used in drug design .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
properties
IUPAC Name |
ethyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-25-20(24)17-15-7-5-6-8-16(15)26-19(17)21-18(23)13-9-11-14(12-10-13)22(2)3/h9-12H,4-8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFLUDMQQOBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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